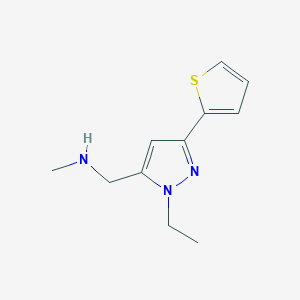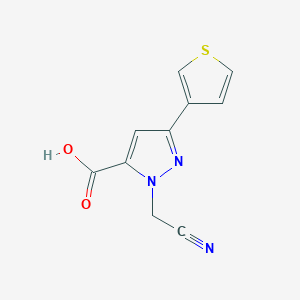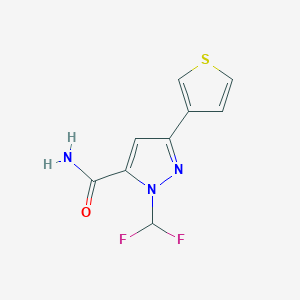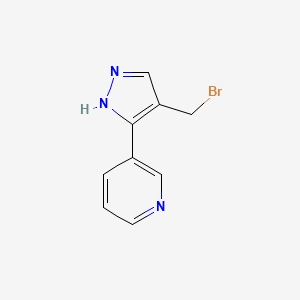![molecular formula C8H10ClN3 B1481630 7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 1824338-97-7](/img/structure/B1481630.png)
7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール
説明
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌治療薬
ピラゾール誘導体は、癌治療薬としての可能性を探求するために広く研究されてきました。これらは、さまざまな種類の癌細胞を標的とするために利用できる、さまざまな生物学的活性を示しています。 例えば、特定のピラゾール化合物は、MIAPaCa-2、MCF-7、HeLaなどの癌細胞株の有意な阻害を示しました 。"7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール"のクロロメチル基は、アポトーシス誘導または細胞周期停止などのメカニズムを通じて、新規抗癌剤を開発するために活用できる可能性があります。
抗炎症剤
ピラゾール部分は、その抗炎症特性で知られています。これはさまざまな炎症性経路に作用し、炎症マーカーと症状を軽減する可能性があります。 研究では、ピラゾール生体分子の炎症阻害効果が強調されており、その結果はしばしば阻害率で表されます 。"7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール"の特定の構造は、医学的状態における炎症反応の調節に対するユニークなアプローチを提供する可能性があります。
酵素阻害
ピラゾール誘導体は、さまざまな酵素の阻害剤として作用する可能性があり、酵素活性が乱れている病気の治療に不可欠です。 例えば、CDK(サイクリン依存性キナーゼ)阻害剤は癌治療において重要であり、特定のピラゾール化合物はこれらの酵素の有意な阻害を示しました 。"7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール"のユニークな置換基は、選択的酵素阻害について調査できます。
材料科学における用途
ピラゾール誘導体の構造的多様性は、材料科学における用途に適しています。これらは、導電性、柔軟性、または熱安定性などの望ましい特性を持つ新しい材料を合成するために使用できます。 特定の官能基を持つ"7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール"化合物は、電子機器またはナノテクノロジー向けの高度な材料の開発に貢献する可能性があります .
光物理的特性
ピラゾールは、光学デバイス、センサー、または蛍光マーカーの開発に利用できる光物理的特性で知られています。 "7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール"に存在する電子供与基と電子求引基は、その光物理的挙動に影響を与える可能性があり、この分野の研究の候補になります .
複雑な分子の合成
ピラゾール環は、より複雑な分子の合成のためのコア構造として役立ちます。これは、さまざまな生物学的および化学的特性を持つ幅広い化合物を生成するために、官能化または他の環と融合させることができます。 "7-(クロロメチル)-1,6-ジメチル-1H-イミダゾ[1,2-b]ピラゾール"は、このような複雑な分子の合成における前駆体または中間体として使用できるため、産業用途を持つ新規薬物または化学物質につながる可能性があります .
作用機序
Target of action
Imidazole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle .
Mode of action
The mode of action of these compounds often involves binding to their target and modulating its activity. For example, succinate dehydrogenase inhibitors can interfere with the tricarboxylic acid cycle by occupying the enzyme’s active site, leading to the death of pathogenic bacteria .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of succinate dehydrogenase inhibitors, the tricarboxylic acid cycle would be affected, disrupting energy production in the cell .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it inhibits an essential enzyme in a pathogen, it could lead to the death of the pathogen .
生化学分析
Biochemical Properties
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for potential therapeutic use.
Metabolic Pathways
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNRLOMIMPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)
![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481561.png)
![(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481562.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481565.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481567.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)
![1-methyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481570.png)
